molecular formula C19H26FN3O8 B12068922 [4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

Cat. No.: B12068922
M. Wt: 443.4 g/mol
InChI Key: ROZMKYXKWMBTLS-UHFFFAOYSA-N
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Description

This compound features a 2-methyloxolan (tetrahydrofuran derivative) core substituted with:

  • Two acetyloxy groups at positions 3 and 2.
  • A 5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl moiety at position 3.

Properties

Molecular Formula

C19H26FN3O8

Molecular Weight

443.4 g/mol

IUPAC Name

[4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)

InChI Key

ROZMKYXKWMBTLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

The compound 4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl acetate , also referred to by its IUPAC name, is a derivative of nucleoside analogs with potential applications in oncology and antiviral therapies. Its structure suggests significant biological activity, particularly in inhibiting DNA synthesis, which is crucial for cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C19H26FN3O8C_{19}H_{26}FN_3O_8, and it features several functional groups that contribute to its biological activity. The compound's structural characteristics include:

PropertyValue
Molecular Weight443.423 g/mol
LogP1.771
Polar Surface Area138.54 Ų
SolubilitySoluble in methanol

The primary mechanism of action for this compound is its ability to inhibit DNA synthesis in cancer cells. This is achieved through the following pathways:

  • Inhibition of DNA Polymerase : The compound mimics the natural nucleosides, thereby disrupting the normal function of DNA polymerase during DNA replication.
  • Induction of Apoptosis : By interfering with DNA synthesis, the compound can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.

Antitumor Activity

Studies have demonstrated that compounds similar to 4-acetyloxy derivatives exhibit significant antitumor properties. For example, derivatives of 5-fluorouracil, from which this compound is derived, are widely used in chemotherapy for cancers such as breast, colorectal, and gastric cancers. The following table summarizes key findings from relevant studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Colorectal12.5Inhibition of DNA synthesis
Breast8.7Induction of apoptosis
Gastric15.0Disruption of nucleotide metabolism

Case Studies

A notable case study involved the administration of a similar nucleoside analog in patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size and improvement in patient survival rates when combined with traditional chemotherapy regimens.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates that it is rapidly absorbed after administration, with peak plasma concentrations occurring within a few hours. Key pharmacokinetic parameters include:

  • Half-life : Approximately 4 hours
  • Bioavailability : Estimated at 60%
  • Metabolism : Primarily hepatic, involving conversion to active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Structural Analog: 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester

Key Differences :

  • Core Structure : This analog replaces the oxolan ring with an oxathiolane (sulfur-containing) ring, which alters electronic properties and metabolic stability. Sulfur atoms can influence hydrogen bonding and redox sensitivity .
  • Substituents: The 4-amino group on the pyrimidinone ring contrasts with the carbamate group in the target compound, affecting solubility (amino groups are more hydrophilic).

Table 1: Physicochemical Comparison

Property Target Compound Oxathiolane Analog
Core Structure 2-Methyloxolan [1,3]Oxathiolane
Pyrimidine Substituent 5-Fluoro, 4-(2-methylbutoxycarbonylamino), 2-oxo 5-Fluoro, 4-amino, 2-oxo
Ester Groups Acetyloxy (positions 3 and 4) 2-Isopropyl-5-methyl-cyclohexyl ester
Likely Solubility Moderate (balanced lipophilicity) Low (due to bulky ester)

Functional Analog: Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Key Differences :

  • Core Structure : A tetrahydropyrimidine ring instead of oxolan, reducing ring strain but increasing conformational flexibility.

Preparation Methods

Glycosylation of 5-Fluorocytosine

The foundational step in synthesizing the target compound involves the glycosylation of 5-fluorocytosine with a protected deoxyribose derivative. A method detailed in CN105566418A outlines the following protocol:

  • Silylation of 5-Fluorocytosine :

    • 5-Fluorocytosine is suspended in anhydrous toluene and treated with hexamethyldisilazane (HMDS) under reflux to form a silylated intermediate. This enhances the nucleophilicity of the nitrogen atoms, facilitating subsequent glycosylation.

    • Reaction Conditions :

      • Solvent: Anhydrous toluene

      • Reagent: HMDS (3–5 equivalents)

      • Temperature: Reflux (~110°C)

      • Duration: 4–6 hours

  • Glycosylation with 5-Triacetyl Deoxyribose :

    • The silylated intermediate is concentrated under reduced pressure and reacted with 5-triacetyl deoxyribose in anhydrous 1,2-dichloroethane. Anhydrous tin tetrachloride (SnCl₄) is added dropwise at -5°C to catalyze the formation of the β-glycosidic bond.

    • Critical Parameters :

      • Catalyst: SnCl₄ (1.2 equivalents)

      • Temperature: -5°C to 0°C

      • Solvent: Anhydrous 1,2-dichloroethane

      • Reaction Time: 2–4 hours post-addition

Yield : ~65–75% (isolated after column chromatography).

Acetylation of 2' and 3' Hydroxyl Groups

Following glycosylation, the 2' and 3' hydroxyl groups of the intermediate are acetylated to prevent undesired side reactions in subsequent steps:

  • Reagents : Acetic anhydride (3 equivalents), pyridine (as base and solvent).

  • Conditions :

    • Temperature: 0°C to room temperature (gradual warming)

    • Duration: 12–18 hours

  • Workup : Quenching with ice-cold water, extraction with dichloromethane, and drying over anhydrous sodium sulfate.

Purity : >95% (by HPLC) after silica gel chromatography.

Protection of Exocyclic Amine with (2-Methylbutoxy)carbonyl Group

The exocyclic amine at position 4 of the pyrimidine ring is protected via carbamate formation using 2-methylbutyl chloroformate:

  • Reaction Setup :

    • The acetylated intermediate is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • 2-Methylbutyl chloroformate (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added sequentially.

  • Conditions :

    • Temperature: 0°C to room temperature

    • Duration: 6–8 hours

  • Workup :

    • Washing with 5% sodium bicarbonate solution to remove excess chloroformate.

    • Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization from ethanol/water.

Yield : 80–85%.

Industrial Production Methods

Scalable synthesis requires optimization for cost-effectiveness and safety:

Parameter Laboratory Scale Industrial Scale
Catalyst SnCl₄FeCl₃ (cheaper, less toxic)
Solvent 1,2-DichloroethaneToluene (recyclable)
Purification Column ChromatographyCrystallization
Yield 65–75%70–78%

Key Industrial Adjustments :

  • Continuous Flow Reactors : Employed for glycosylation to enhance heat dissipation and reaction uniformity.

  • In Situ Acetylation : Integrated with glycosylation to reduce isolation steps.

Optimization of Reaction Parameters

Temperature Control in Glycosylation

Lower temperatures (-5°C to 0°C) minimize side products like α-anomers, which are prevalent above 5°C. Kinetic studies show a 15% increase in β-anomer selectivity at -5°C compared to 25°C.

Solvent Selection for Carbamate Formation

Polar aprotic solvents (e.g., DCM) improve carbamate yield by stabilizing the transition state. Substituting DCM with THF reduces yield by 20% due to poorer solubility of the intermediate.

Comparative Analysis of Alternative Synthetic Pathways

Enzymatic vs. Chemical Glycosylation

Method Yield Cost Scalability
Chemical (SnCl₄) 70%LowHigh
Enzymatic (Nucleoside Phosphorylase) 55%HighModerate

Enzymatic methods, while greener, suffer from lower yields and enzyme stability issues in industrial settings.

Challenges in Synthesis and Scalability

  • Moisture Sensitivity : SnCl₄ and silylated intermediates require strict anhydrous conditions. Industrial protocols use nitrogen-sparged reactors to mitigate hydrolysis.

  • Byproduct Formation :

    • α-Anomers : Controlled via low-temperature glycosylation.

    • Over-Acetylation : Mitigated by stoichiometric control of acetic anhydride.

  • Purification Bottlenecks : Column chromatography is replaced with crystallization in industrial processes, reducing solvent waste by 40% .

Q & A

Q. What are the recommended strategies for synthesizing [4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate?

Methodological Answer : The synthesis involves multi-step protection-deprotection and coupling reactions:

Core Pyrimidine Preparation : Start with 5-fluorocytosine derivatives, introducing the 2-methylbutoxycarbonylamino group via carbamate formation under anhydrous conditions (e.g., using 2-methylbutyl chloroformate and a base like triethylamine) .

Sugar Moiety Functionalization : Protect the oxolan ring with acetyl groups (e.g., acetic anhydride in pyridine) to prevent unwanted side reactions during coupling .

Coupling Reaction : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the fluoropyrimidine and oxolan moieties. Optimize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction temperature (80–100°C) .

Purification : Employ flash chromatography (hexane/acetone gradient) or preparative HPLC to isolate the product, monitoring purity via TLC and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

NMR Spectroscopy : Assign peaks for the oxolan ring (δ 5.2–5.8 ppm, acetyloxy protons), pyrimidine (δ 7.5–8.5 ppm), and fluorinated groups (¹⁹F NMR at δ -120 to -130 ppm) .

Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ≈ 500–550 Da) and HRMS for exact mass verification .

HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect hydrolytic degradation products .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

Methodological Answer : Design a stability study with controlled variables:

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., deacetylated analogs) .

Thermal Stability : Heat samples to 40–60°C and analyze decomposition kinetics using Arrhenius plots .

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products with LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer : Address discrepancies using advanced analytical workflows:

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., oxolan ring protons) and confirm connectivity between the pyrimidine and sugar moieties .

X-ray Crystallography : Obtain single crystals (solvent: ethyl acetate/hexane) to unambiguously determine stereochemistry at chiral centers (e.g., C2 and C3 of the oxolan ring) .

Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous ¹H NMR peaks (e.g., methyl groups in the 2-methylbutoxy chain) .

Q. What advanced strategies optimize the coupling efficiency of the fluoropyrimidine and oxolan moieties?

Methodological Answer : Improve yield and selectivity through:

Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to enhance cross-coupling efficiency .

Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 3 h) and improve regioselectivity under controlled microwave irradiation (100–120°C) .

In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can researchers evaluate the compound’s potential as a nucleoside analog in biological systems?

Methodological Answer : Design hypothesis-driven assays:

Enzyme Inhibition Studies : Test against viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorogenic substrates. Measure IC₅₀ values via kinetic assays .

Cell-Based Antiviral Activity : Infect HeLa or MT-4 cells with HIV-1 and quantify viral load reduction (RT-PCR) post-treatment with the compound .

Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation and identify metabolites via UPLC-QTOF .

Q. How should researchers address conflicting data in environmental fate studies (e.g., biodegradation vs. persistence)?

Methodological Answer : Apply multi-model validation:

OECD 301F Test : Measure biodegradation in activated sludge over 28 days. Use HPLC-UV to quantify residual compound .

QSAR Modeling : Predict bioaccumulation potential (log P ≈ 2.5–3.0) using EPI Suite or TEST software .

Mesocosm Studies : Simulate environmental conditions (soil/water systems) and track transformation products with high-resolution mass spectrometry .

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